molecular formula C9H14O3 B1243512 Prelactone C

Prelactone C

Cat. No.: B1243512
M. Wt: 170.21 g/mol
InChI Key: UHQLZADFLWDALF-WDNVJQORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prelactone C, specifically the (+)-enantiomer (CAS Number: 147659-06-1), is a chiral β-hydroxy-δ-lactone of significant interest in synthetic organic chemistry. Its molecular formula is C~9~H~14~O~3~ with a molecular weight of 170.21 g/mol . This compound serves as a valuable building block and synthetic intermediate for the construction of more complex, biologically active molecules . Researchers utilize this compound in the development of synthetic methodologies, particularly in stereoselective synthesis. For instance, it has been successfully synthesized via a zirconium-catalyzed asymmetric hetero-Diels–Alder reaction, highlighting its role in exploring efficient and selective catalytic processes . Its core structure as a β-hydroxy-δ-lactone is a key motif found in a range of natural products and pharmacologically relevant compounds, making it a subject of study for the synthesis of mevinic acid analogues and other related structures . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(4R,5S,6R)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-one

InChI

InChI=1S/C9H14O3/c1-3-4-8-6(2)7(10)5-9(11)12-8/h3-4,6-8,10H,5H2,1-2H3/b4-3+/t6-,7+,8+/m0/s1

InChI Key

UHQLZADFLWDALF-WDNVJQORSA-N

Isomeric SMILES

C/C=C/[C@@H]1[C@H]([C@@H](CC(=O)O1)O)C

Canonical SMILES

CC=CC1C(C(CC(=O)O1)O)C

Synonyms

prelactone C

Origin of Product

United States

Advanced Structural Elucidation and Spectroscopic Characterization of Prelactone C

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for elucidating the molecular framework of Prelactone C. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can piece together the intricate network of proton and carbon atoms.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural elucidation of this compound is heavily reliant on a suite of NMR experiments. The process typically begins with the analysis of 1D ¹H and ¹³C NMR spectra, which provide initial information on the number and types of protons and carbons present in the molecule. bhu.ac.inchemistrysteps.com However, the true power of NMR lies in its 2D techniques, which reveal correlations between different nuclei. harvard.educreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment is fundamental for establishing proton-proton (¹H-¹H) coupling networks. creative-biostructure.com In this compound, COSY spectra would reveal correlations between adjacent protons, allowing for the tracing of spin systems within the molecule. creative-biostructure.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu HMBC is crucial for connecting different spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework. mdpi.comsdsu.edu For instance, correlations from specific protons to a carbonyl carbon can confirm the presence and location of a lactone ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is key to determining the relative stereochemistry of a molecule. beilstein-journals.org It identifies protons that are close to each other in space, irrespective of their bonding connectivity. princeton.edu For this compound, NOESY correlations, such as those between H-3, H-4, and H-5, were critical in establishing their all-cis relative configuration. mdpi.com

The following table summarizes the key 2D NMR correlations used in the structural elucidation of a compound similar to this compound.

Proton COSY Correlations HMBC Correlations
H-2H-3C-1, C-3, C-4
H-3H-2, H-4C-1, C-2, C-4, C-5
H-4H-3, H-5, H-9C-2, C-3, C-5, C-9
H-5H-4, H-6C-3, C-4, C-6, C-7
H-6H-5, H-7C-5, C-7, C-8
H-7H-6, H-8C-5, C-6, C-8
H-8H-7C-6, C-7
H-9H-4C-3, C-4, C-5

Use of Computational Methods in NMR Data Interpretation and Prediction (e.g., DFT-NMR)

In recent years, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. researchgate.netmdpi.com DFT calculations can be used to predict the ¹H and ¹³C NMR spectra for different possible stereoisomers of a molecule. nih.gov By comparing the calculated spectra with the experimental data, the most likely structure can be identified. nih.gov This approach is especially valuable for complex molecules where multiple stereoisomers are possible and experimental data alone may be ambiguous. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and solvation model. mdpi.comscienceandtechnology.com.vn The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed in these calculations. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular formula of a compound. scribd.com By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of the elemental composition. youtube.com For this compound, HRMS data would confirm its molecular formula as C₉H₁₂O₃. mdpi.com This information is critical as it establishes the degrees of unsaturation, which guides the subsequent structural elucidation process by indicating the number of rings and/or double bonds present in the molecule. mdpi.com Fragmentation analysis within the mass spectrometer can also provide valuable structural information by revealing characteristic losses of small molecules, further corroborating the proposed structure.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., CD Spectra, ORD)

While NMR and MS can define the connectivity and relative stereochemistry, they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like this compound. researchgate.netuniv-amu.fr

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. psu.edu The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the theoretically calculated spectra for both possible enantiomers. mdpi.com Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the CD spectra. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. univ-amu.fr Similar to CD, the ORD curve is characteristic of a specific enantiomer and can be used for absolute configuration assignment. univ-amu.fr

Integrated Spectroscopic Approaches for Complex Structural Problems

The structural elucidation of a novel and complex natural product like this compound is rarely accomplished using a single technique. Instead, it requires an integrated approach where data from multiple spectroscopic methods are combined and correlated. nih.gov The molecular formula from HRMS provides the foundation. mdpi.com 1D and 2D NMR experiments are then used to piece together the planar structure and relative stereochemistry. mdpi.com Finally, chiroptical spectroscopy, often in conjunction with computational calculations, is used to assign the absolute configuration. mdpi.com In ideal cases, X-ray crystallography provides the ultimate confirmation of the entire structure. beilstein-journals.org This integrated strategy ensures a comprehensive and accurate structural assignment.

Isolation, Purification, and Advanced Analytical Methodologies for Prelactone C Research

Research-Scale Isolation Strategies from Natural Sources (e.g., Streptomyces sp.)

The primary natural sources of many bioactive polyketides, including lactones, are bacteria of the genus Streptomyces. nih.gov The isolation of Prelactone C on a research scale begins with the cultivation of a producing Streptomyces strain under optimized fermentation conditions to maximize the yield of the target metabolite.

The fermentation process is a critical step, as environmental and nutritional factors can significantly influence the production of secondary metabolites. frontiersin.org Key parameters that are often optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. frontiersin.orgnih.gov For instance, studies on Streptomyces fermentation for the production of other antibiotics have shown that specific temperatures, often around 28-30°C, and a controlled pH, typically near neutral, are crucial for optimal yields. frontiersin.org

Once the fermentation is complete, the first step in the isolation process is the separation of the microbial biomass from the culture broth, usually achieved by filtration or centrifugation. nih.govbanglajol.info The this compound, being an extracellular metabolite, will be present in the cell-free broth.

The subsequent extraction of this compound from the aqueous fermentation broth is typically performed using liquid-liquid extraction with an organic solvent. nih.gov Ethyl acetate (B1210297) is a commonly used solvent for extracting moderately polar compounds like lactones from microbial cultures due to its efficiency and relatively low toxicity. nih.govbanglajol.info The organic phase, now containing this compound along with other extracted metabolites, is then concentrated under reduced pressure to yield a crude extract. nih.govnih.gov

For initial fractionation of this crude extract, techniques like silica (B1680970) gel column chromatography may be employed. nih.govnih.gov This step helps to separate the complex mixture into fractions of decreasing polarity, which simplifies the subsequent purification stages. nih.gov

Table 1: Key Stages in the Research-Scale Isolation of this compound from Streptomyces sp.

Stage Description Common Techniques
Fermentation Cultivation of the Streptomyces strain under optimized conditions to maximize this compound production. Submerged batch fermentation in a suitable medium.
Biomass Separation Removal of microbial cells from the culture broth. Filtration or centrifugation.
Extraction Isolation of this compound from the cell-free broth into an organic solvent. Liquid-liquid extraction with ethyl acetate.
Concentration Removal of the organic solvent to obtain a crude extract. Rotary evaporation under reduced pressure.
Initial Fractionation Preliminary separation of the crude extract into simpler fractions based on polarity. Silica gel column chromatography.

Advanced Chromatographic Techniques for Separation and Purification

Following initial isolation and fractionation, advanced chromatographic techniques are indispensable for obtaining this compound of high purity. jsmcentral.org These methods offer high resolution and are essential for separating the target compound from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products. aralyse.techspringernature.comteledynelabs.com For the final purification of this compound, reversed-phase HPLC is often the method of choice. hplc.eu In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hplc.euresearchgate.net

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By carefully optimizing the mobile phase composition and gradient, this compound can be effectively separated from other compounds in the fraction. hplc.eu

For isolating larger quantities of this compound for extensive biological testing or structural elucidation, the principles of analytical HPLC are scaled up to preparative HPLC. aralyse.techteledynelabs.comamazonaws.comchromatographyonline.com Preparative HPLC systems utilize larger columns and higher flow rates to handle larger sample loads, allowing for the collection of milligram to gram quantities of the purified compound. aralyse.techamazonaws.comchromatographyonline.com Fractions are collected as they elute from the column, and those containing pure this compound, as determined by analytical HPLC, are pooled and the solvent is removed. aralyse.techprotocols.io

Table 2: Typical Parameters for HPLC Purification of this compound

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 mm i.d. x 250 mm, 5 µm C18, >20 mm i.d., 5-10 µm
Mobile Phase Water/Acetonitrile or Water/Methanol gradient Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol
Flow Rate 0.5 - 1.5 mL/min >20 mL/min
Detection UV (e.g., 210 nm) UV, with fraction collection
Sample Load Micrograms Milligrams to grams

While HPLC is the primary tool for the purification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable analytical technique, particularly for the analysis of volatile derivatives. mdpi.com this compound itself may not be sufficiently volatile for direct GC analysis. Therefore, derivatization is often necessary to increase its volatility and thermal stability. mdpi.com

Common derivatization methods include silylation, which converts polar functional groups like hydroxyls into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.com The derivatized this compound can then be analyzed by GC-MS, which provides information on its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum. The mass spectrum, which shows the fragmentation pattern of the molecule, can be used to confirm the identity of the compound and to detect any volatile impurities. nih.gov

The field of separation science is continually evolving, with new techniques emerging that offer improved resolution, speed, and efficiency. For the purification of complex natural product mixtures, techniques such as counter-current chromatography (CCC) and supercritical fluid chromatography (SFC) are gaining traction.

Functional chromatography is another innovative approach where a biological target is used as the affinity matrix to specifically isolate compounds that bind to it. nih.gov This technique could potentially be applied in the future to selectively isolate this compound or other bioactive lactones based on their interaction with a specific biological target.

Quantitative Analytical Methods for Research Purity and Yield Assessment

Accurate determination of the purity and yield of isolated this compound is crucial for its use in research. Several quantitative analytical methods are employed for this purpose.

For assessing purity, analytical HPLC with UV detection is a standard method. nih.gov The peak area of this compound in the chromatogram is proportional to its concentration, and the purity can be estimated by comparing the area of the main peak to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for purity assessment. mdpi.comresearchgate.net By integrating the signals of specific protons in the this compound molecule against those of a certified internal standard of known concentration, a highly accurate determination of the absolute amount of the compound can be made without the need for a this compound reference standard. mdpi.com

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile
Ethyl acetate

Total Synthesis and Synthetic Methodologies of Prelactone C

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of Prelactone C reveals several strategic disconnections that have been exploited in its total synthesis. A common and logical approach involves disconnecting the δ-lactone ring to reveal a seco-acid precursor. This linear precursor already contains all the necessary stereocenters. Further disconnection of this acyclic chain typically simplifies the molecule into smaller, more manageable chiral fragments.

A prevalent retrosynthetic strategy disconnects the C4-C5 bond, leading to two key fragments: a chiral aldehyde and a fragment that can be transformed into a suitable nucleophile, such as a ketene (B1206846) silyl (B83357) acetal (B89532) or an organometallic reagent. lookchem.com This approach allows for the late-stage formation of one of the crucial stereocenters via a diastereoselective aldol-type reaction.

Another key disconnection targets the tetrahydropyran (B127337) (THP) ring, often through a retro-Prins cyclization. beilstein-journals.orgsemanticscholar.org This powerful strategy simplifies the complex cyclic ether into a homoallylic alcohol and an aldehyde, significantly reducing the stereochemical complexity of the precursors. beilstein-journals.orgsemanticscholar.org The stereocenters on the THP ring are then installed during the forward Prins cyclization reaction.

A representative retrosynthetic analysis is illustrated in the scheme below:

Figure 1: General Retrosynthetic Analysis of this compound

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Development of Asymmetric Synthetic Routes

The presence of multiple stereogenic centers in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure material. researchgate.net Various strategies have been successfully employed, ranging from the use of chiral starting materials to the application of sophisticated catalytic enantioselective reactions. researchgate.net

Early and effective approaches to the asymmetric synthesis of this compound relied on the use of chiral auxiliaries and the chiral pool. researchgate.net Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, incorporating their inherent chirality into the target molecule. slideshare.netrsc.org For instance, syntheses have commenced from chiral building blocks derived from natural sources, which already contain one or more of the required stereocenters. researchgate.netcapes.gov.br

Chiral auxiliary-mediated reactions have also been instrumental in establishing the stereochemistry of this compound. researchgate.net In this approach, an achiral substrate is temporarily attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed. A notable example is the use of Evans' oxazolidinones in aldol (B89426) reactions to set the stereocenters at C4 and C5 with high diastereoselectivity. researchgate.net

Table 1: Examples of Chiral Pool and Chiral Auxiliary Strategies in this compound Synthesis

Approach Starting Material/Auxiliary Key Reaction Reference
Chiral Pool (2S,3S,4R)-1-benzyloxy-3-methyl-6-heptene-2,4-diol Lactonization researchgate.netcapes.gov.br

The development of catalytic enantioselective methods has provided more efficient and atom-economical routes to this compound. researchgate.netresearchgate.net These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. york.ac.uk

The Sharpless asymmetric epoxidation has been a cornerstone in several syntheses of this compound. researchgate.netresearchgate.net This powerful reaction allows for the enantioselective epoxidation of allylic alcohols, establishing a key stereocenter that can be further elaborated to construct the carbon skeleton of the natural product. researchgate.netresearchgate.net

More recently, zirconium-catalyzed asymmetric hetero-Diels-Alder (HDA) reactions have been elegantly applied to the concise synthesis of (+)-Prelactone C. u-tokyo.ac.jpacs.orgnih.gov In this approach, a chiral zirconium complex catalyzes the reaction between an aldehyde and a Danishefsky-type diene to afford a pyranone derivative with high diastereo- and enantioselectivity. acs.orgnih.gov This pyranone can then be converted to this compound. This method is particularly noteworthy for its ability to construct the tetrahydropyran ring and set multiple stereocenters in a single, highly controlled step. u-tokyo.ac.jpacs.orgnih.gov

Table 2: Catalytic Enantioselective Reactions in the Synthesis of this compound

Catalyst System Reaction Type Key Transformation Reference
Ti(OiPr)₄, (+)-DET Sharpless Asymmetric Epoxidation Enantioselective epoxidation of an allylic alcohol researchgate.netresearchgate.net

Diastereoselective reactions are crucial for controlling the relative stereochemistry of the multiple chiral centers in this compound. msu.edu These reactions take advantage of the existing chirality in a molecule to influence the stereochemical outcome of a new stereocenter's formation.

The Evans' aldol reaction has been a reliable tool for establishing the syn or anti relationship between adjacent hydroxyl and methyl groups. researchgate.net By selecting the appropriate chiral oxazolidinone auxiliary and reaction conditions, a high level of diastereoselectivity can be achieved in the formation of the C4-C5 bond. researchgate.net For example, the reaction of an aldehyde with a benzyloxazolidinone using dibutylboron triflate can yield the syn aldol product as a single diastereomer. researchgate.net

A novel and powerful diastereoselective method involves the radical-mediated opening of a trisubstituted epoxy alcohol. researchgate.net This reaction, often utilizing a titanocene (B72419) dichloride (Cp₂TiCl₂) catalyst, proceeds with high diastereoselectivity to open the epoxide at the more substituted carbon. researchgate.netrsc.org This strategy was a key step in the synthesis of (+)-prelactone C, enabling the construction of the three contiguous chiral centers with the desired stereochemistry. researchgate.net

Prins Cyclization Strategies for Tetrahydropyran Unit Construction

The construction of the 2,3,6-trisubstituted tetrahydropyran (THP) ring is a significant challenge in the synthesis of this compound. The Prins cyclization has emerged as a powerful and versatile strategy for the stereoselective formation of this core structural motif. beilstein-journals.orgsemanticscholar.orgresearchgate.netnih.gov This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a tetrahydropyran ring. tandfonline.com

In the context of this compound synthesis, an enantioselective total synthesis has been achieved utilizing a Prins cyclization as a key step. beilstein-journals.orgsemanticscholar.org This approach allows for the construction of the tetrahydropyran ring with three contiguous stereocenters in a single operation. beilstein-journals.orgsemanticscholar.org The use of catalysts like Amberlyst® 15 has been shown to be effective in promoting this cyclization. beilstein-journals.orgsemanticscholar.orgtandfonline.com The stereochemical outcome of the Prins cyclization can be controlled by the stereochemistry of the homoallylic alcohol precursor, making it a highly effective method for the asymmetric synthesis of the THP core of this compound. beilstein-journals.orgsemanticscholar.org

Synthesis of this compound Analogues and Structural Derivatives for Chemical Exploration

The synthesis of analogues and structural derivatives of this compound is crucial for exploring its structure-activity relationships and for developing new compounds with potentially enhanced or modified biological activities. Synthetic routes developed for the natural product are often flexible enough to allow for the introduction of structural modifications.

For example, the modular nature of many synthetic strategies, which involve the coupling of key fragments, allows for the variation of these fragments to produce a range of analogues. By employing different aldehydes or nucleophiles in the key bond-forming reactions, chemists can systematically alter specific parts of the this compound structure. The synthesis of epi-prelactones has been reported, which helps in the structural elucidation and understanding of the biological importance of the stereochemistry at each chiral center. researchgate.net The development of general synthetic approaches allows for access to various stereoisomers of this compound, facilitating a deeper understanding of its chemical and biological properties. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The synthesis of this compound, a molecule with multiple stereogenic centers, presents a significant challenge in stereocontrol. Various research groups have developed distinct strategies to address this, ranging from chiral pool approaches to catalytic asymmetric reactions. The efficiency and stereochemical outcome of these routes are determined by the key reactions employed to construct the core lactone structure and install the required stereochemistry. A comparative analysis of these methodologies reveals the evolution of synthetic strategies toward greater efficiency and precision.

Key approaches to the total synthesis of (+)-Prelactone C include the use of chiral building blocks, radical-mediated cyclizations, Prins cyclizations, and catalytic asymmetric hetero-Diels-Alder reactions. Each strategy offers a different solution to controlling the molecule's complex stereochemistry.

One of the earliest syntheses of (+)-Prelactone C utilized a chiral pool approach, starting from a pre-synthesized, enantiomerically pure building block. researchgate.netdoi.org This method involves using (2S,3S,4R)-1-benzyloxy-3-methyl-6-heptene-2,4-diol as a chiral starting material, which already contains the necessary stereochemical information. researchgate.netdoi.org While effective in ensuring the correct absolute stereochemistry, the efficiency of such routes is often dependent on the accessibility of the initial chiral precursor.

A different strategy, developed by Chakraborty and colleagues, employs a novel radical-mediated reaction as the key step. capes.gov.br This synthesis hinges on the diastereoselective opening of a trisubstituted epoxy alcohol at the more substituted carbon. capes.gov.brrsc.org The reaction, mediated by a titanocene(III) complex (Cp₂TiCl), establishes the chiral 2-methyl-1,3-diol moiety crucial for the structure of this compound. rsc.org This approach highlights the utility of radical chemistry in forging key stereocenters in natural product synthesis. rsc.org

Another convergent strategy involves the Prins cyclization. researchgate.netbeilstein-journals.org The research by Yadav and coworkers demonstrated that the reaction between homoallylic alcohols and aldehydes, catalyzed by acid, can generate multisubstituted tetrahydropyrans with the creation of several new stereogenic centers in a single step. researchgate.netbeilstein-journals.org This method was successfully applied to the enantioselective synthesis of (+)-Prelactone C, showcasing the power of the Prins cyclization to rapidly build molecular complexity. researchgate.netbeilstein-journals.org

Perhaps one of the most concise and highly selective routes was developed by Kobayashi and his team, who utilized a catalytic asymmetric hetero-Diels-Alder (HDA) reaction. nih.govrsc.org This approach uses a chiral zirconium complex as a catalyst for the reaction between an aldehyde and a Danishefsky-type diene. nih.gov The reaction proceeds with high yields and excellent levels of diastereo- and enantioselectivity to form the pyranone core of the natural product. nih.gov Notably, this method achieves a trans-selective cyclization, which is a significant achievement in catalytic asymmetric HDA reactions. nih.gov The successful application of this catalytic HDA reaction led to a concise synthesis of (+)-Prelactone C. nih.gov

A summary of these key synthetic strategies for (+)-Prelactone C is presented below, highlighting the different approaches to stereocontrol and their reported effectiveness.

Synthetic Strategy Lead Author(s) Key Reaction for Stereocontrol Reported Selectivity Reference(s)
Catalytic Asymmetric HDAKobayashi, Y. et al.Chiral Zirconium-catalyzed Hetero-Diels-Alder reactionHigh diastereo- and enantioselectivity nih.gov, rsc.org, acs.org
Radical-Mediated OpeningChakraborty, T. K. et al.Radical-mediated diastereoselective opening of a trisubstituted epoxy alcoholDiastereoselective capes.gov.br, rsc.org, openalex.org
Prins CyclizationYadav, J. S. et al.Acid-catalyzed Prins cyclization of a homoallylic alcoholEnantioselective researchgate.net, beilstein-journals.org
Chiral Pool SynthesisEsumi, T. et al.Use of a pre-existing chiral building blockStereochemistry derived from starting material researchgate.net, doi.org

This comparative overview illustrates the ingenuity of synthetic chemists in devising routes to complex natural products. While early syntheses relied on the "chiral pool," subsequent developments have increasingly focused on catalytic asymmetric methods, such as the zirconium-catalyzed HDA reaction, which offer the potential for more efficient and flexible syntheses by generating chirality catalytically rather than relying on stoichiometric chiral sources. researchgate.netnih.govub.edu

Chemical Reactivity and Transformation Studies of Prelactone C

Intramolecular and Intermolecular Reactions

The synthesis of Prelactone C and related structures relies heavily on key intermolecular bond-forming reactions that build its carbon skeleton. Molecules containing multiple carbonyl groups, such as the precursors to lactone rings, can undergo intramolecular reactions to form cyclic structures. libretexts.org In these instances, the close proximity of the reacting groups—an enolate donor and an electrophilic acceptor within the same molecule—often leads to faster reaction rates compared to their intermolecular counterparts. libretexts.orgyoutube.com The formation of thermodynamically stable five- or six-membered rings is highly favored in such intramolecular cyclizations. libretexts.orgyoutube.com

Key intermolecular reactions pivotal to the synthesis of this compound include:

Aldol (B89426) Reactions: The aldol reaction is a powerful method for C-C bond formation and is central to many synthetic routes toward this compound. nih.gov Proline-catalyzed crossed-aldol reactions between aldehydes like propionaldehyde (B47417) and isobutyraldehyde (B47883) have been employed to generate key β-hydroxy aldehyde intermediates with excellent diastereo- and enantioselectivity. researchgate.net These intermediates are then converted to the final lactone structure. researchgate.net

Hetero-Diels-Alder (HDA) Reactions: The HDA reaction provides an efficient pathway to the dihydropyranone core of this compound. Catalytic asymmetric HDA reactions between aldehydes and activated dienes, such as Danishefsky's diene, have been successfully developed using chiral zirconium complexes. researchgate.net These reactions proceed smoothly to construct the cyclic framework with high stereocontrol. researchgate.netacs.org

Claisen-Type Condensations: In the synthesis of related polyketide fragments, a novel intramolecular Claisen-like condensation followed by reduction has been utilized. researchgate.net This sequence offers a practical alternative to traditional acetate-aldol reactions for creating β-hydroxy-δ-lactone systems. researchgate.net

The choice between an intermolecular and an intramolecular pathway is a critical consideration in synthesis design. While intermolecular reactions build up the molecular framework by bringing two separate molecules together, intramolecular reactions are crucial for forming rings from a single precursor chain. mdpi.com

Functional Group Interconversions and Modifications

Functional group interconversion (FGI) is the process of converting one functional group into another, a fundamental strategy in organic synthesis for manipulating a molecule's reactivity. solubilityofthings.com The structure of this compound contains two primary functional groups amenable to transformation: a secondary alcohol (-OH) and a δ-lactone (a cyclic ester).

Common interconversions for these functional groups include:

Alcohol Transformations: The hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate). vanderbilt.edu This activation allows for subsequent nucleophilic substitution reactions. The hydroxyl group itself can also be transformed through oxidation to a ketone or reduction, though the latter is less common for this compound itself. youtube.com

Lactone Transformations: Lactones can undergo various reactions, most notably ring-opening. This can be achieved by hydrolysis (using acid or base) to yield a hydroxy carboxylic acid, or by reduction (using reagents like lithium aluminum hydride) to form a diol. vanderbilt.edu In one synthetic approach to a this compound precursor, a lactone was reacted with dimethylaluminium amide to generate a hydroxy nitrile.

A summary of potential interconversions for the functional groups found in this compound is presented below.

Initial Functional Group Reagents/Reaction Type Resulting Functional Group Significance
Secondary Alcohol (R-OH)R'SO₂Cl, pyridineSulfonate Ester (R-OSO₂R')Converts -OH to a good leaving group for Sₙ2 reactions. vanderbilt.edu
Secondary Alcohol (R-OH)Ph₃P, DEAD, MeIAlkyl Iodide (R-I)Conversion of hydroxyl group to a halide. vanderbilt.edu
LactoneLiAlH₄ or B₂H₆DiolReductive ring-opening. vanderbilt.edu
LactoneMe₂AlNH₂Hydroxy NitrileRing-opening and functional group transformation.

Stereochemical Control in Reactions Involving this compound

Achieving the precise three-dimensional arrangement of atoms in (+)-Prelactone C is a significant challenge that has been addressed through various stereocontrolled synthetic strategies. Control over the multiple stereocenters is often established during the key bond-forming steps of its synthesis.

Key strategies for stereochemical control include:

Chiral Auxiliary-Mediated Reactions: The Evans' aldol reaction is a well-established method used in the synthesis of this compound precursors. researchgate.net By temporarily attaching a chiral auxiliary (like an oxazolidinone) to one of the reactants, the facial selectivity of the reaction is controlled, leading to the formation of a specific stereoisomer. researchgate.net The auxiliary is removed in a subsequent step.

Chelation Control: The stereochemical outcome of nucleophilic additions can be directed by the presence of a chelating group, such as a hydroxyl or alkoxy group, near the reaction center. In the synthesis of related lactones, a hydroxyl group on the substrate chelates to a metal ion (e.g., magnesium), which directs the regioselective and stereoselective addition of an organolithium reagent. researchgate.net This strategy locks the conformation of the molecule, exposing one face to the incoming nucleophile. whiterose.ac.uk

Substrate and Reagent Control: The inherent stereochemistry of the substrate can influence the outcome of subsequent reactions. For instance, a titanocene-mediated epoxide opening was used to set a stereocenter with high control (>95%) in one synthesis of this compound. Similarly, diastereoselective coupling between a ketene (B1206846) silyl (B83357) acetal (B89532) and an aldehyde has been employed, followed by lactonization, to form the β-hydroxy-δ-lactone core. researchgate.net

Catalytic Transformations Utilizing this compound or its Precursors

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. The synthesis of this compound has been a fertile ground for the application and development of novel catalytic transformations.

Notable catalytic systems include:

Chiral Zirconium Catalysis: Chiral zirconium complexes have proven highly effective in catalyzing asymmetric hetero-Diels-Alder (HDA) reactions to form the core structure of this compound. researchgate.net These non-toxic and abundant metal catalysts activate aldehydes for reaction with dienes, proceeding with high enantioselectivity. eurekaselect.comrsc.org The utility of this methodology has been demonstrated in the total synthesis of both (+)-Prelactone C and (+)-9-deoxygoniopypyrone. eurekaselect.comrsc.org

Organocatalysis: Proline, a simple amino acid, has emerged as a powerful organocatalyst for direct asymmetric aldol reactions. nih.gov In the synthesis of a precursor to Prelactone B (a stereoisomer of this compound), a proline-catalyzed cross-aldol reaction between two different aldehydes proceeded with exceptional enantioselectivity (99% ee) and diastereoselectivity (98% de). researchgate.net This approach provides a metal-free alternative for establishing key stereocenters. researchgate.net

Lewis Acid Catalysis: Lewis acids are frequently used to catalyze cyclocondensation reactions between activated dienes and aldehydes, which is a key strategy for forming the pyranone ring system found in this compound. acs.org

The table below summarizes key catalytic reactions employed in the synthesis of this compound and its precursors.

Reaction Type Catalyst Key Reactants Selectivity Reference
Asymmetric Hetero-Diels-AlderChiral Zirconium ComplexAldehydes, Danishefsky's DienesHigh Enantioselectivity researchgate.netacs.org
Asymmetric Aldol Reaction(S)-Proline (10 mol%)Propionaldehyde, Isobutyraldehyde99% ee, 98% de researchgate.net
Titanocene-mediated Epoxide OpeningTitanocene (B72419) DichlorideEpoxy alcohol>95% Stereochemical Control

Biosynthesis and Metabolic Pathway Elucidation of Prelactone C

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of Prelactone C is intrinsically linked to the metabolic pathway of larger, more complex polyketides. It is considered a shunt product, diverging from the main biosynthetic assembly line of concanamycin (B1236758). The structural architecture of this compound, a triketide δ-lactone, strongly suggests its origin from a Type I polyketide synthase (PKS) pathway. acs.org

The fundamental building blocks for polyketides are simple acyl-CoA units. In the case of this compound and related compounds, these are derived from primary metabolism. The biosynthesis of the concanamycin aglycone, from which this compound is derived, utilizes a combination of acyl-CoA precursors condensed by the PKS machinery. nih.gov While specific isotope labeling studies for this compound itself are not detailed in the literature, the established principles of polyketide biosynthesis and its relationship to concanamycin point to a starter unit, likely acetyl-CoA, followed by the incorporation of two extender units, such as methylmalonyl-CoA or malonyl-CoA. nih.govbeilstein-journals.org The structural similarity between this compound and the hemiacetal portion of concanamycin C further supports their shared biosynthetic origin and common intermediates. researchgate.net

Enzymatic Steps and Key Enzymes in the Biosynthetic Pathway

The formation of this compound is catalyzed by a modular Type I Polyketide Synthase (PKS). These large, multifunctional enzymes operate as an assembly line to construct the polyketide chain from acyl-CoA precursors. acs.org The biosynthesis of a triketide lactone like this compound involves a truncated PKS process compared to the full-length macrolide.

The key enzymatic domains involved in the synthesis of the this compound backbone include:

Acyltransferase (AT): Selects and loads the appropriate starter (acetyl-CoA) and extender (e.g., methylmalonyl-CoA) units onto the acyl carrier protein (ACP).

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain by two carbons with each cycle.

Ketoreductase (KR): Reduces the β-keto group formed after condensation to a hydroxyl group. The specific stereochemistry of the hydroxyl groups in this compound is determined by the KR domain.

Thioesterase (TE) / Cyclase Domain: Catalyzes the final step, which involves the hydrolytic release of the completed polyketide chain from the ACP and its subsequent intramolecular cyclization to form the characteristic δ-lactone ring. acs.org

The production of this compound as a shunt product likely results from the premature termination and release of the triketide intermediate from the PKS assembly line that is otherwise dedicated to synthesizing the full 18-membered concanamycin macrolide. thieme-connect.com

Genetic Basis of this compound Biosynthesis

A specific gene cluster dedicated solely to this compound has not been identified, as it is a metabolic shunt product. Its genetic basis is found within the biosynthetic gene cluster (BGC) of the parent macrolide. this compound has been isolated from the concanamycin-producing Streptomyces sp. strain Gö 22/15. researchgate.net

The concanamycin BGC, characterized in Streptomyces neyagawaensis, spans approximately 100 kilobases and contains 28 open reading frames (ORFs), the majority of which encode the massive Type I PKS enzymes. nih.govdoi.org It is within this cms BGC that the genetic blueprint for this compound synthesis resides. The formation of the triketide lactone is likely an outcome of the activity of the initial modules of the concanamycin PKS.

Furthermore, genomic analysis of other related strains, such as Streptomyces cavourensis YBQ59, which produces the related Prelactone B and Bafilomycin D, has revealed a vast potential for secondary metabolite production. asm.org This strain contains 37 putative BGCs, including multiple PKS gene clusters, highlighting the genetic capacity of these organisms to produce a diverse array of polyketides, including shunt products like prelactones. asm.org

Comparative Biosynthetic Studies with Related Polyketides

Understanding the biosynthesis of this compound is greatly informed by comparing it to the pathways of structurally related plecomacrolides, namely concanamycins and bafilomycins. sdu.edu.cn

Structural Relationship: Prelactones C and B are oligoketides that represent the δ-lactone (hemiacetal) portion of concanamycins and bafilomycins, respectively. researchgate.nettandfonline.com Concanamycins are 18-membered macrolides, while bafilomycins possess a 16-membered ring. sdu.edu.cncaltagmedsystems.co.uk

Producing Organisms: this compound is co-produced with concanamycins in Streptomyces sp., while Prelactone B is found in bafilomycin-producing strains like Streptomyces griseus and Streptomyces cavourensis. researchgate.netasm.org

Biosynthetic Origin: Both concanamycins and bafilomycins are synthesized by large, modular Type I PKSs. nih.govsdu.edu.cn Prelactones are considered shunt metabolites that arise from the premature termination of these PKS pathways. thieme-connect.com This suggests that the initial modules of the concanamycin and bafilomycin PKSs are responsible for synthesizing the prelactone structures.

Genetic Homology: The BGCs for concanamycin and bafilomycin share significant homology. For instance, the cms cluster from S. neyagawaensis and the baf cluster from Streptomyces lohii possess homologous PKS genes and regulatory genes. nih.govsdu.edu.cn This genetic similarity underlies the conserved biosynthetic logic for producing both the full macrolides and their corresponding prelactone shunt products.

Chemoenzymatic and Synthetic Biology Approaches to Biosynthesis

The biosynthesis of this compound and its analogs has been a subject of interest for synthetic chemistry and synthetic biology, aiming to harness and manipulate the underlying biocatalytic machinery.

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations. Reports have highlighted the development of chemoenzymatic routes for producing enantiomerically pure compounds, including precursors for polyketides like this compound. niscpr.res.inbarc.gov.in For instance, lipase-mediated resolution is a common strategy to obtain chiral building blocks that can then be used in the total synthesis of complex molecules. researchgate.net

Synthetic Biology: Synthetic biology offers powerful tools to engineer the biosynthesis of natural products. anr.frscienceopen.com Key strategies applicable to this compound production include:

Combinatorial Biosynthesis: This involves creating novel PKS enzymes by shuffling genes and domains from different BGCs to produce "unnatural" natural products. anr.fr

Engineered PKS Systems: It has been demonstrated that an engineered, incomplete modular PKS can be used to produce a triketide lactone, mimicking the natural formation of this compound as a shunt product. acs.org This confirms the feasibility of designing minimal PKS systems for targeted synthesis.

Heterologous Expression: The entire concanamycin BGC can be expressed in a genetically tractable host strain. nih.gov This host could then be engineered—for example, by deleting downstream PKS modules or overexpressing the terminal TE domain—to favor the accumulation of this compound over the full macrolide.

Domain Repositioning: Advanced genetic engineering, such as repositioning a cyclase or TE domain within a PKS module, can effectively redirect the biosynthetic pathway to release polyketide chains of a specific, desired length, offering a precise method to enhance the production of triketide lactones. researchgate.net

These approaches not only provide a means to produce this compound in higher quantities but also open the door to creating novel analogs with potentially new biological activities. hznu.edu.cn

Theoretical and Computational Chemistry of Prelactone C

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure and bonding of Prelactone C using computational methods such as Natural Bond Orbital (NBO) analysis has not been extensively reported in the scientific literature. However, based on its molecular structure, several key features can be inferred. The δ-lactone ring contains a conjugated system involving the C=C double bond and the carbonyl group of the ester. This conjugation influences the molecule's electronic properties, including its reactivity and spectroscopic characteristics.

The oxygen atoms in the lactone ring and the hydroxyl group introduce significant polarity to the molecule. The lone pairs on these oxygen atoms can participate in intramolecular interactions, influencing the conformational preferences of the molecule. A comprehensive computational study would be beneficial to quantify the bond orders, atomic charges, and orbital interactions within this compound, providing a deeper understanding of its chemical behavior.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and relative stability of different spatial arrangements of this compound. While a comprehensive exploration of the entire energy landscape of this compound is not available in the literature, computational studies on closely related stereoisomers have been performed to determine their absolute configurations.

For instance, in a study aimed at elucidating the stereochemistry of a compound with the same planar structure as this compound, a conformational search was conducted using computational methods. mdpi.com This process involves systematically or stochastically exploring the potential energy surface to identify low-energy conformers. For a molecule with several chiral centers and rotatable bonds like this compound, multiple conformers can exist with small energy differences.

Reaction Mechanism Modeling and Transition State Calculations for Synthesis and Degradation

Synthesis:

Degradation:

There is a lack of specific computational studies on the degradation pathways of this compound. However, general degradation mechanisms for lactones can be considered. The ester linkage in the δ-lactone ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Computational modeling could be employed to investigate the mechanism of this hydrolysis, including the determination of the transition state structures and activation energies for the acid-catalyzed and base-catalyzed pathways. Such studies would provide valuable information on the stability of this compound under different environmental conditions.

Prediction of Spectroscopic Properties (e.g., NMR, CD) and Validation against Experimental Data

Computational chemistry plays a vital role in the prediction of spectroscopic properties, which is invaluable for structure elucidation and stereochemical assignment. For this compound and its stereoisomers, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and Circular Dichroism (CD) spectra has been demonstrated to be a powerful tool.

In a study on a stereoisomer of this compound, DFT calculations were used to predict the CD spectrum and optical rotation. mdpi.com The calculated spectra for different possible stereoisomers were then compared with the experimental data to determine the absolute configuration of the natural product. This approach relies on the ability of modern computational methods to accurately predict these chiroptical properties.

The following table summarizes the comparison between the experimental and calculated spectroscopic data for a stereoisomer of this compound, demonstrating the accuracy of the theoretical predictions.

Spectroscopic PropertyExperimental ValueCalculated Value
Optical Rotation +88.3+99.6
Circular Dichroism (CD) Similar spectral shapeSimilar spectral shape

Data sourced from a study on a stereoisomer of this compound. mdpi.com

This strong correlation between the calculated and experimental data provides high confidence in the assigned stereochemistry. Similar computational approaches can be applied to predict the ¹H and ¹³C NMR chemical shifts of this compound, which can aid in the interpretation of experimental NMR spectra and the confirmation of its structure.

Molecular Dynamics Simulations for Conformational Sampling

While specific molecular dynamics (MD) simulations for this compound are not extensively reported, this computational technique offers a powerful approach to explore its conformational space and dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the accessible conformations and the transitions between them.

For a flexible molecule like this compound, MD simulations could be used to:

Sample the conformational landscape more exhaustively than static conformational searches.

Investigate the influence of solvent on the conformational preferences.

Study the dynamics of intramolecular hydrogen bonding.

Provide insights into the initial stages of interaction with biological macromolecules.

The application of MD simulations would complement the static quantum chemical calculations by providing a dynamic perspective on the behavior of this compound, which is often crucial for understanding its biological activity and chemical reactivity.

Molecular Interactions and Mechanistic Studies Non Clinical Context

Investigations of Prelactone C Binding to Macromolecules (e.g., Proteins, Enzymes) in Cell-Free Systems

This compound has been identified as an inhibitor of vacuolar-type ATPases (V-ATPases) in studies conducted in cell-free systems. biologists.com It is a shunt product isolated from the same Streptomyces species that produce concanamycin (B1236758), another known V-ATPase inhibitor. biologists.com Research indicates that this compound demonstrates inhibitory effects on V-ATPases at micromolar concentrations. biologists.com

Structure-activity relationship studies on related compounds, such as bafilomycins, suggest that the macrolactone ring is a crucial feature for the inhibitory potential against V-ATPases. biologists.com The hemiketal ring of these macrolide inhibitors is considered to play a significant role in the interaction with the enzyme. biologists.com Although derivatives with an open hemiketal ring still show some inhibitory activity, a closed ring is necessary for optimal function, indicating its importance in binding. biologists.com This is further supported by the fact that this compound, which possesses the core lactone structure, also acts as an inhibitor. biologists.com Studies on the related compound bafilomycin have suggested that it binds non-covalently to the V_o complex of the V-ATPase. biologists.com

Kinetic and Thermodynamic Characterization of Molecular Recognition

While the inhibitory action of this compound on V-ATPases has been established, a detailed quantitative characterization of the binding kinetics and thermodynamics is not extensively available in the public domain. Scientific literature from the performed search does not provide specific data on the association rate constants (k_on), dissociation rate constants (k_off), or the equilibrium dissociation constant (K_D) for the this compound-V-ATPase complex.

Similarly, thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) upon binding have not been documented. Such data, often obtained through techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), would be necessary to fully understand the driving forces behind the molecular recognition process.

Structural Elucidation of this compound-Macromolecule Complexes (e.g., X-ray Co-crystallography, Cryo-EM)

As of the current body of scientific literature, there are no published reports on the successful structural elucidation of a this compound-macromolecule complex. Techniques such as X-ray co-crystallography or cryogenic electron microscopy (Cryo-EM), which provide atomic-level resolution of ligand-protein interactions, have not been used to visualize the binding of this compound to its target, such as the V-ATPase. wikipedia.orgrsc.org Consequently, the precise binding site, the specific amino acid residues involved in the interaction, and the conformational changes induced in the enzyme upon this compound binding remain to be determined.

Future Research Directions and Emerging Avenues for Prelactone C

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The precise biosynthetic pathway of Prelactone C, a polyketide-derived natural product, is not yet fully elucidated. Research in this area is critical, as understanding how nature constructs this molecule can unlock new biotechnological methods for its production.

Future investigations will likely focus on identifying the specific gene clusters and enzyme systems responsible for this compound synthesis in producer organisms. Polyketide synthases (PKSs) are multifunctional enzymes that construct complex carbon skeletons from simple acyl-CoA precursors. An emerging area of research is the study of incomplete or engineered modular PKSs, which can sometimes lead to the generation of novel lactone structures. acs.org The exploration of microbial genomes may reveal novel PKS systems with unique domain arrangements capable of assembling the this compound backbone.

Furthermore, the biosynthetic pathways of other lactone-containing natural products, such as vitamin C (ascorbic acid), offer valuable parallels. elifesciences.orgmdpi.com While chemically distinct, the study of enzymes like L-galactono-1,4-lactone dehydrogenase and L-gulono-1,4-lactone oxidase, which catalyze the final lactonization step in different organisms, provides a conceptual framework for identifying the terminal enzymes in the this compound pathway. elifesciences.orgnih.gov Research suggests that different evolutionary pathways for lactone biosynthesis have arisen in various organisms, highlighting the potential for discovering novel enzymatic mechanisms. elifesciences.orgnih.gov

Development of Sustainable and Efficient Synthetic Methodologies

While several total syntheses of this compound have been achieved, a key future direction is the development of more sustainable and efficient methods suitable for larger-scale production.

Catalytic Asymmetric Synthesis: A significant advancement has been the use of chiral zirconium catalysts in asymmetric hetero-Diels-Alder reactions to produce the core pyranone structure of this compound quickly and efficiently. rsc.orgnih.govresearchgate.net Zirconium is an abundant and non-toxic metal, making its use in catalysis align with the growing demand for environmentally benign chemical processes. eurekaselect.comresearchgate.net Future work will likely focus on refining these zirconium-based catalytic systems to improve yields, reduce catalyst loading, and broaden their applicability. rsc.orgnih.goveurekaselect.com

Novel Reaction Strategies: Other promising synthetic strategies that warrant further development include:

Titanocene-mediated reactions: The use of titanocene(III) complexes, such as Cp2TiCl, has proven effective for the key step of diastereoselective ring-opening of trisubstituted epoxy alcohols, a critical transformation in several syntheses of (+)-Prelactone C. rsc.org

Aldol (B89426) Reactions: Asymmetric aldol reactions, utilizing either chiral auxiliaries like Evans oxazolidinones or organocatalysts such as proline, represent a powerful method for setting key stereocenters found in prelactones. researchgate.netresearchgate.net

Indium-mediated cyclizations: Indium trichloride (B1173362) has been shown to mediate the cyclization of homoallyl alcohols with aldehydes to create polysubstituted tetrahydropyrans, a core structural feature of this compound, with high diastereoselectivity. acs.org

The table below summarizes some of the key synthetic reactions that are pivotal for future efficient syntheses of this compound.

Reaction TypeCatalyst/ReagentKey TransformationReference
Asymmetric Hetero-Diels-AlderChiral Zirconium ComplexesFormation of pyranone core rsc.orgu-tokyo.ac.jp
Epoxide Ring-OpeningTitanocene(III) Chloride (Cp2TiCl)Formation of chiral 1,3-diol moiety rsc.org
Asymmetric Aldol ReactionEvans OxazolidinoneCreation of β-hydroxy ketone precursor researchgate.net
Cross-Aldol ReactionProlineAsymmetric C-C bond formation researchgate.net
CyclizationIndium TrichlorideFormation of tetrahydropyran (B127337) ring acs.org

Advanced Chemical Derivatization for Novel Chemical Libraries

The core scaffold of this compound is an ideal starting point for the creation of novel chemical libraries through advanced chemical derivatization. iipseries.org Diversity-oriented synthesis (DOS) is a strategy that can generate collections of structurally diverse and complex molecules from a common core, making it well-suited for building libraries based on the this compound structure. frontiersin.org

Future research will involve the targeted modification of this compound's functional groups to explore structure-activity relationships and identify analogues with enhanced or novel biological activities. This can be achieved by:

Functional Group Interconversion: Modifying existing hydroxyl or carbonyl groups.

Scaffold Derivatization: Using the this compound core to build more complex, three-dimensional structures. frontiersin.org

Combinatorial Chemistry: Applying high-throughput synthesis techniques to rapidly generate a large number of distinct analogues for biological screening. iipseries.org

The development of such chemical libraries is crucial for fragment-based drug discovery (FBDD), where small, structurally novel molecules serve as starting points for developing new therapeutic agents. frontiersin.org Optimizing the scheduling and automation of these synthetic campaigns will be essential for efficiently producing these libraries. rsc.org

Application of Cutting-Edge Analytical Techniques for In-Situ Studies

To fully understand the function and formation of this compound, advanced analytical techniques are required for in-situ studies. These methods allow for the real-time monitoring of the molecule in complex environments, such as during a chemical reaction or within a biological system.

Future research could employ techniques like:

Affinity Selection Mass Spectrometry (ASMS): This powerful biophysical assay, often combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be used to identify and characterize the binding of small molecules like this compound and its derivatives to target proteins. nih.gov

Metabolic Profiling: The use of gas chromatography/mass spectrometry (GC/MS) and LC/MS, coupled with the creation of dedicated mass spectral libraries, can track the metabolic fate of this compound in biological systems. nih.gov Chemical derivatization can be used here to enhance detection sensitivity and specificity. nih.gov

Advanced NMR Spectroscopy: In-situ NMR can monitor reaction kinetics and help elucidate reaction mechanisms in real-time without the need for sample isolation.

These techniques will be invaluable for studying the interactions of this compound with its biological targets and for optimizing its synthesis by providing a deeper understanding of reaction pathways and kinetics.

Fundamental Studies on Chemical Reactivity and Catalysis

A deep, fundamental understanding of the chemical reactivity of this compound and the catalytic processes used to synthesize it is paramount for future innovation. ox.ac.uk While catalysis is often employed to achieve a specific synthetic outcome, fundamental studies aim to uncover the underlying principles governing these transformations.

Key areas for future fundamental research include:

Mechanistic Studies: Investigating the precise mechanisms of the catalytic reactions used in this compound synthesis. For example, detailed experimental and computational studies of zirconium-catalyzed rsc.orgresearchgate.net and proline-catalyzed researchgate.netwiley-vch.de reactions can reveal the exact nature of the transition states, leading to the design of more selective and efficient catalysts.

Reactivity Mapping: Exploring the inherent reactivity of the this compound scaffold. Understanding which sites on the molecule are most susceptible to nucleophilic or electrophilic attack will guide derivatization strategies and provide insight into its metabolic stability and potential modes of action.

Development of Novel Catalysts: While zirconium and proline-based systems are effective, there is always a need for new catalysts with improved performance. This includes the development of novel organocatalysts or more robust and recyclable heterogeneous catalysts to make the synthesis more practical and sustainable. nih.govox.ac.uk

By focusing on these fundamental aspects, the scientific community can move beyond simply recreating the molecule and begin to rationally design improved synthetic routes and novel analogues with tailored properties.

Q & A

Q. What spectroscopic methods are critical for characterizing Prelactone C’s stereochemical configuration, and how should they be applied?

this compound’s stereochemical complexity (e.g., 4R,5S,6R configuration) requires a combination of 13C^{13}\text{C} NMR, HSQC, and NOESY spectroscopy. For instance, 13C^{13}\text{C} NMR resolves oxygenated carbons (e.g., δ86.3 for C-6), while HSQC correlates protons to specific carbons, as demonstrated in structural elucidation studies . Researchers should prioritize high-field NMR (≥500 MHz) and compare spectral data with published configurations to validate assignments.

Q. How can researchers optimize the synthesis of this compound to minimize diastereomeric byproducts?

Key steps include chiral auxiliary-assisted synthesis and rigorous reaction monitoring via TLC/HPLC. For example, washing reaction mixtures with water removes hydrophilic byproducts like diethylammonium chloride, as noted in synthetic protocols for structurally similar lactones . Solvent polarity and temperature gradients during crystallization can further enhance enantiomeric purity.

Q. What in vitro bioassay frameworks are suitable for evaluating this compound’s bioactivity?

Use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with standardized positive/negative controls. Ensure replication across at least three independent trials to account for biological variability. NIH preclinical guidelines recommend documenting cell lines, passage numbers, and incubation conditions to ensure reproducibility .

Q. How should stability studies for this compound be designed to assess degradation under varying pH and temperature conditions?

Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC quantification of degradation products. Include buffers spanning physiological pH (1.2–7.4) to simulate gastrointestinal and systemic environments. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Q. What chromatographic techniques are most effective for isolating this compound from natural sources?

Combine flash chromatography (silica gel, ethyl acetate/hexane gradients) with preparative HPLC (C18 column, methanol-water mobile phase). Validate purity via melting point analysis and mass spectrometry. For trace impurities, use UPLC-MS/MS with a detection limit ≤0.1% .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Conduct a meta-analysis of published IC50_{50} values, adjusting for variables like assay type (e.g., MTT vs. resazurin) and cell line origins. Use Bland-Altman plots to quantify inter-study variability and identify outliers. Replicate conflicting experiments under harmonized conditions per NIH reporting standards .

Q. What mechanistic studies are needed to clarify this compound’s mode of action in modulating [specific biological target]?

Employ CRISPR-Cas9 knockout models to validate target engagement. Pair this with isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d). For intracellular targets, use fluorescence polarization assays or surface plasmon resonance (SPR) to monitor real-time interactions .

Q. How can in silico modeling improve the prediction of this compound’s pharmacokinetic properties?

Apply molecular dynamics simulations (e.g., GROMACS) to assess membrane permeability and P-glycoprotein efflux. Use QSAR models trained on lactone derivatives to predict logP, bioavailability, and CYP450 metabolism. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsome studies .

Q. What strategies mitigate oxidative degradation pathways observed in this compound during long-term storage?

Incorporate antioxidants (e.g., BHT at 0.01% w/v) in lyophilized formulations. Characterize degradation products via LC-QTOF-MS and adjust storage conditions to inert atmospheres (N2_2 or argon). Accelerated stability data should guide packaging selection (e.g., amber glass vs. polymer blends) .

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Perform a factorial design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, solvent purity). Use ANOVA to identify significant factors (p<0.05p < 0.05) and optimize reaction parameters. Cross-validate yields with independent labs using identical starting materials and equipment .

Methodological Frameworks

  • Experimental Design : Apply PICOT (Population: target organism/cell line; Intervention: this compound dosage; Comparison: controls/analogs; Outcome: IC50_{50}/EC50_{50}; Time: exposure duration) to structure hypotheses .
  • Data Validation : Follow Beilstein Journal guidelines for reporting NMR shifts (±0.01 ppm), HPLC retention times, and biological replicates (n3n ≥ 3) .
  • Contradiction Analysis : Use PRISMA frameworks for systematic reviews and GRADE criteria to assess evidence quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.